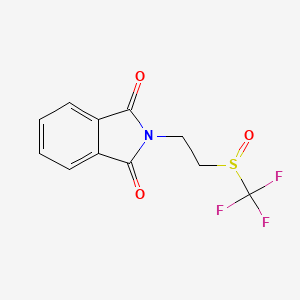

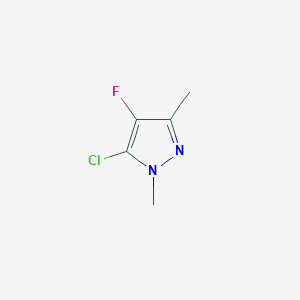

![molecular formula C3H9ClN2O3S2 B6600470 S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide CAS No. 2649074-42-8](/img/structure/B6600470.png)

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(Chlorosulfonyl)imino-N,N-dimethylmethanesulfinamide (CSDMMS) is a heterocyclic compound with a wide range of applications in scientific research and development. CSDMMS is a versatile reagent, which can be used in various organic and inorganic syntheses, and is widely used as a catalyst in various biochemical and pharmaceutical processes. It is also used as an aprotic solvent in organic synthesis and as a stabilizer in the synthesis of polymers.

Mécanisme D'action

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide acts as a Lewis acid, which means that it can donate electrons to reactants in a reaction. It can also act as a nucleophile, which means that it can accept electrons from a reactant in a reaction. In addition, it can act as a catalyst, which means that it can increase the rate of a reaction without being consumed in the reaction.

Biochemical and Physiological Effects

This compound is a powerful reagent and can be used as a catalyst in various biochemical and physiological processes. It can be used to catalyze the formation of peptides and nucleotides, and can be used to catalyze the formation of heterocyclic compounds, such as pyrimidines, quinolines, and thiophenes. In addition, it can be used to catalyze the formation of polymers, and can be used to stabilize the synthesis of polymers.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide in lab experiments is that it is a versatile reagent that can be used in various organic and inorganic syntheses. It is also relatively inexpensive and can be used in a wide range of applications. However, it is important to note that this compound is a powerful reagent and can be toxic if not handled properly. In addition, it can be difficult to purify and recrystallize the product, which can lead to poor yields.

Orientations Futures

In the future, S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide can be used in the development of new drugs and therapies. It can also be used in the development of new materials, such as polymers and nanomaterials. In addition, it can be used in the synthesis of new heterocyclic compounds, such as pyrimidines, quinolines, and thiophenes. Finally, it can be used in the development of new catalysts for organic and inorganic syntheses.

Méthodes De Synthèse

The synthesis of S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide is a multi-step process. It starts with the reaction of dimethyl sulfoxide (DMSO) and chlorosulfonyl isocyanate (CSI) to form the intermediate product, S-(chlorosulfonyl)imino-N,N-dimethylmethanesulfinamide (this compound). This reaction is conducted in an aprotic solvent, such as dimethylformamide (DMF), at a temperature of 80-90 °C. After the reaction is complete, the product is purified by column chromatography and recrystallized from a suitable solvent, such as methanol.

Applications De Recherche Scientifique

S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide has a wide range of applications in scientific research and development. It is used as a catalyst in organic and inorganic syntheses, as an aprotic solvent in organic synthesis, and as a stabilizer in the synthesis of polymers. It is also used in the synthesis of peptides, nucleotides, and other bioactive molecules. In addition, it is used as a reagent in the synthesis of heterocyclic compounds, such as pyrimidines, quinolines, and thiophenes.

Propriétés

IUPAC Name |

N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClN2O3S2/c1-6(2)10(3,7)5-11(4,8)9/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESRNTAWKDWQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=NS(=O)(=O)Cl)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)

![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)

![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)